16-Hydroxyingenol tetraacetate
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Overview
Description
16-Hydroxyingenol tetraacetate is a diterpenoid compound derived from ingenol, which is found in the plant family Euphorbiaceae.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyingenol tetraacetate typically involves the acetylation of 16-Hydroxyingenol. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve the extraction of ingenol from Euphorbia plants, followed by chemical modification to introduce the hydroxyl and acetyl groups. This process requires careful control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxyingenol tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown biological activity, including anti-cancer properties.
Medicine: It has been investigated for its potential use in treating skin conditions and other diseases.
Mechanism of Action
The mechanism of action of 16-Hydroxyingenol tetraacetate involves its interaction with specific molecular targets and pathways. The compound can activate protein kinase C (PKC), leading to various cellular responses. This activation can result in the modulation of cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
16-Hydroxyingenol tetraacetate is part of the ingenane class of diterpenoids, which also includes compounds such as ingenol and its derivatives. Compared to other similar compounds, this compound has unique structural features that contribute to its distinct biological activities .
List of Similar Compounds
- Ingenol
- Ingenol 3-angelate
- Ingenol 3-palmitate
- Phorbol esters
Properties
CAS No. |
52557-30-9 |
---|---|
Molecular Formula |
C28H36O10 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,10R,11S,12R,14R)-4,6-diacetyloxy-11-(acetyloxymethyl)-5-hydroxy-3,11,14-trimethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C28H36O10/c1-13-10-27-14(2)8-21-22(26(21,7)12-36-16(4)30)20(23(27)33)9-19(11-35-15(3)29)25(38-18(6)32)28(27,34)24(13)37-17(5)31/h9-10,14,20-22,24-25,34H,8,11-12H2,1-7H3/t14-,20?,21-,22+,24+,25-,26+,27+,28-/m1/s1 |
InChI Key |
LOSIVEQYDNWLAN-IAHPAADTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@]2(C)COC(=O)C)C3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC1CC2C(C2(C)COC(=O)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
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